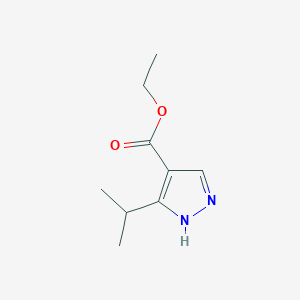

Ethyl-3-isopropyl pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl-3-isopropyl pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It is used as a starting material in various chemical reactions .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in various studies . For instance, it has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes .Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring, which is a five-membered heterocycle . The structure also includes an isopropyl group and an ethyl ester group .Chemical Reactions Analysis

Pyrazoles, including this compound, are known for their versatility in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity .Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications

Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives

A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been developed. This involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, utilizing refluxing acetic acid, leading to the formation of new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015).

Synthesis of Condensed Pyrazoles

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in palladium-catalyzed cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions showcase the versatility of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in synthesizing complex heterocyclic compounds (Arbačiauskienė et al., 2011).

Development of Fluorescent Compounds

A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds have been confirmed to have significant fluorescent properties in solutions, indicating the potential for this compound derivatives in the development of new fluorescent materials (Zheng et al., 2011).

Corrosion Inhibitors for Industrial Applications

New corrosion inhibitors for mild steel, useful in industrial pickling processes, have been synthesized using this compound derivatives. These inhibitors have shown high efficiency and their performance was confirmed through a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy studies. Their application demonstrates the potential of this compound derivatives in the development of effective corrosion inhibitors (Dohare et al., 2017).

Mechanism of Action

Target of Action

Pyrazole derivatives, the core structure of this compound, are known to exhibit diverse biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems with pharmaceutical relevance .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Ethyl-3-isopropyl pyrazole-4-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound’s skin permeation is low, with a Log Kp of -6.28 cm/s . Its lipophilicity, as indicated by various Log Po/w values, ranges from 0.98 to 2.05, with a consensus Log Po/w of 1.62 . The compound is very soluble, with a Log S (ESOL) of -2.0 .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

Properties

IUPAC Name |

ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQOEYAQFVRTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1344652.png)

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)